

An In-Depth Technical Guide to Benzyl 4-methylbenzoate (CAS: 5467-99-2)

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Compound of Interest

Compound Name: **Benzyl 4-methylbenzoate**

Cat. No.: **B1581448**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylbenzoate, with the CAS number 5467-99-2, is an aromatic ester notable for its applications in the fragrance industry and as a versatile intermediate in organic synthesis.^[1] ^[2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, applications in drug development, and safety information. The content is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

Benzyl 4-methylbenzoate is a colorless to pale yellow liquid characterized by a pleasant, aromatic odor.^[1] It is formed from the esterification of 4-methylbenzoic acid and benzyl alcohol.^[1] Its hydrophobic nature renders it soluble in organic solvents like ethanol and ether, with limited solubility in water.^[1]

Table 1: Physicochemical Properties of **Benzyl 4-methylbenzoate**

Property	Value	Source
CAS Number	5467-99-2	[1] [3]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1] [3]
Molecular Weight	226.27 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pleasant, aromatic	[1]
Boiling Point	323-324 °C (for the related Benzyl Benzoate)	
Melting Point	Not available	
Solubility	Soluble in organic solvents (ethanol, ether); limited in water	[1]
InChI	InChI=1S/C15H14O2/c1-12-7- 9-14(10-8-12)15(16)17-11-13- 5-3-2-4-6-13/h2- 10H,11H2,1H3	[3]
SMILES	CC1=CC=C(C=C1)C(=O)OCC 2=CC=CC=C2	[3]

Spectroscopic Data

The structural elucidation of **Benzyl 4-methylbenzoate** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of **Benzyl 4-methylbenzoate**

Technique	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51	
Mass Spectrometry (GC-MS)	m/z Top Peak: 119; m/z 2nd Highest: 91; m/z 3rd Highest: 65	[4]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available in public databases.	[4]

Synthesis of Benzyl 4-methylbenzoate

Benzyl 4-methylbenzoate can be synthesized through several methods, with Fischer esterification and oxidative esterification being prominent examples.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **Benzyl 4-methylbenzoate** via the acid-catalyzed esterification of 4-methylbenzoic acid with benzyl alcohol.

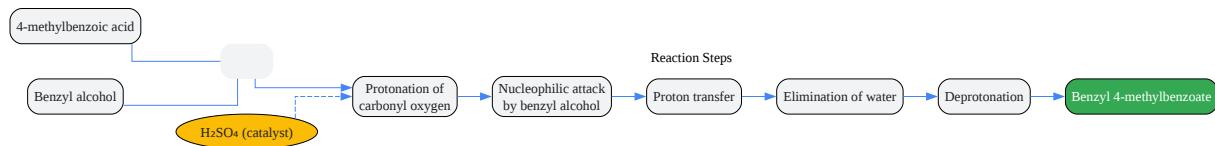
Materials:

- 4-methylbenzoic acid
- Benzyl alcohol
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether

- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq) in an excess of benzyl alcohol (e.g., 3.0 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **Benzyl 4-methylbenzoate**.



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Caption: Fischer Esterification Workflow.

Experimental Protocol: Oxidative Esterification

This method provides an alternative route using an ionic liquid catalyst.

Materials:

- 4-methylbenzoic acid
- Toluene (as the benzyl source)
- [BPy]I (1-butylpyridinium iodide)
- tert-Butyl hydroperoxide (TBHP, 70 wt% in water)
- Reaction tube

Procedure:

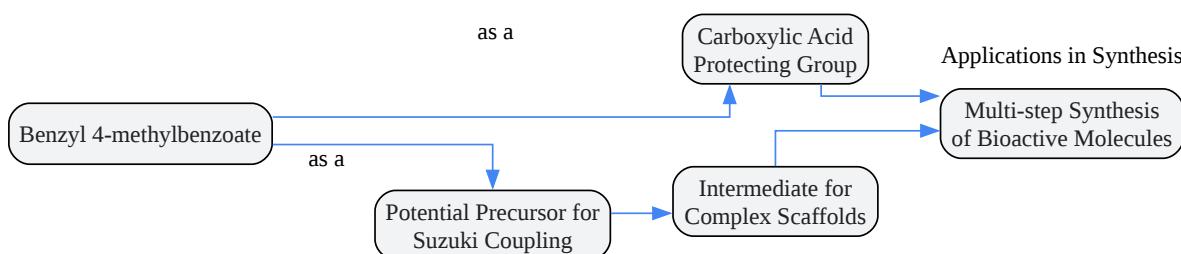
- In a reaction tube, charge 4-methylbenzoic acid (1 mmol), [BPy]I (0.0524 g, 20 mol%), toluene (2128 μ L, 20 mmol), and TBHP (192 μ L, 1.4 mmol).
- Stir the reaction mixture at 80 °C.
- Monitor the reaction by TLC. A reported yield for this method is 91%.
- Upon completion, the product can be isolated using standard workup and purification techniques such as column chromatography.

Applications in Drug Development

While **Benzyl 4-methylbenzoate** is widely recognized for its use in fragrances, its utility as a chemical intermediate is of significant interest to the pharmaceutical industry. Benzyl esters, in general, serve as crucial protecting groups for carboxylic acids in multi-step organic syntheses and are employed in prodrug strategies to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Role as a Synthetic Intermediate

Benzyl 4-methylbenzoate can serve as a building block in the synthesis of more complex molecules. For instance, the biphenyl scaffold, which can be accessed through Suzuki coupling reactions of benzyl derivatives, is a common motif in many pharmaceutical agents. While a direct documented synthesis of a specific drug using **Benzyl 4-methylbenzoate** is not readily available in the searched literature, its structural components are relevant to the synthesis of various biologically active compounds. The general synthetic utility is highlighted by its role as a precursor where the benzyl ester can be cleaved to introduce new functional groups.[2]



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Caption: Synthetic applications of **Benzyl 4-methylbenzoate**.

Analytical Methods

The purity and identity of **Benzyl 4-methylbenzoate** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the purity assessment of benzyl esters.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Prepare a standard solution of **Benzyl 4-methylbenzoate** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the synthesized product in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Compare the retention time and peak area of the sample to the standard to determine purity.

Experimental Protocol: GC-MS Analysis

This protocol is suitable for the identification and quantification of **Benzyl 4-methylbenzoate**.

Instrumentation and Conditions:

- GC-MS System: A standard GC-MS instrument.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless mode at 280 °C.
- Oven Program: Initial temperature of 70 °C for 2 min, ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min.
- Ionization: Electron Ionization (EI) at 70 eV.

Procedure:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject the sample into the GC-MS system.
- The resulting mass spectrum can be compared with library data for confirmation of identity, and the peak area can be used for quantification.

Safety and Handling

While **Benzyl 4-methylbenzoate** may exhibit low toxicity, it is crucial to handle it with appropriate safety precautions.^[1] For the closely related compound, benzyl benzoate, the following hazards are identified: Harmful if swallowed and very toxic to aquatic life with long-lasting effects.^[5]

Table 3: GHS Hazard Information (for **Benzyl 4-methylbenzoate**)

Hazard Statement	Precautionary Statement	Source
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[3]
H315: Causes skin irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
H319: Causes serious eye irritation		[3]
H335: May cause respiratory irritation		[3]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area or under a fume hood.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

- Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

Benzyl 4-methylbenzoate is a valuable compound with established applications in the fragrance industry and significant potential as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery. This guide has provided a detailed overview of its properties, synthesis, analytical methods, and safety considerations to aid researchers in its effective and safe utilization.

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